1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine
Description
Structural Characterization
Molecular Architecture and Crystallographic Analysis
The molecule comprises a piperazine ring (C₄H₁₀N₂) substituted at the 1-position with a 2,5-dimethylphenyl group and at the 4-position with a phenylsulfonyl moiety. The piperazine ring adopts a chair conformation in many analogous sulfonamide derivatives, as observed in ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Key geometric parameters include:
Crystallographic data for the exact compound are limited, but studies on similar structures (e.g., 1-(2,5-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine) reveal monoclinic crystal systems (space group P2₁/c) with intermolecular interactions dominated by C–H···π and C–H···O hydrogen bonds. The dihedral angle between the sulfonyl-bound phenyl and dimethylphenyl groups typically ranges from 30° to 76° , influencing molecular packing.
Spectroscopic Profiling
Spectroscopic data for 1-(2,5-dimethylphenyl)-4-(phenylsulfonyl)piperazine are inferred from structurally related compounds, as direct measurements are unavailable in the literature.
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆) :
¹³C NMR :
Fourier-Transform Infrared (FT-IR)
- Key peaks :
- S=O stretching : Strong absorption at ~1300–1350 cm⁻¹ (asymmetric) and ~1150–1200 cm⁻¹ (symmetric).
- C–N stretching : ~1000–1100 cm⁻¹ (piperazine).
- C–H bending (aromatic) : ~700–900 cm⁻¹.
Mass Spectrometry (MS)
Computational Chemistry Predictions
Density functional theory (DFT) studies on analogous sulfonamide-piperazine hybrids provide insights into electronic structure and reactivity.
Molecular Orbital Analysis
- Highest occupied molecular orbital (HOMO) : Localized on the piperazine nitrogen lone pairs, enabling nucleophilic interactions.
- Lowest unoccupied molecular orbital (LUMO) : Associated with the sulfonyl group’s π* orbitals, influencing electrophilic reactivity.
- Frontier orbital energy gaps : ~5–6 eV, consistent with aromatic sulfonamides.
DFT-Optimized Geometry
- Piperazine ring : Planar or slightly puckered, depending on substituent steric effects.
- Sulfonyl group orientation : Perpendicular to the piperazine plane, minimizing steric clashes.
Thermodynamic Stability
- Heat of formation : Estimated via DFT at ~−200 kcal/mol (comparable to other sulfonamides).
- Solubility : Polar sulfonyl and dimethylphenyl groups enhance solubility in polar aprotic solvents (e.g., DMSO).
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-15-8-9-16(2)18(14-15)19-10-12-20(13-11-19)23(21,22)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBUPKWAYYSXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation with Phenylsulfonyl Chloride
The subsequent sulfonylation employs phenylsulfonyl chloride to introduce the sulfonyl group:
-
Reagents : 1-(2,5-Dimethylphenyl)piperazine (1 equivalent), phenylsulfonyl chloride (1.2 equivalents), triethylamine (2 equivalents)
-
Solvent : Dichloromethane (DCM) or chloroform
This step achieves >85% yield, with triethylamine neutralizing HCl byproduct. Chromatography or recrystallization from ethanol/water mixtures isolates the final compound.
Modern Catalytic and Solvent-Free Approaches
Transition Metal-Free Coupling
Recent patents highlight methods avoiding palladium or copper catalysts. For example, 1-(2,5-Dimethylphenyl)piperazine is synthesized using:
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Electrophile : 1-Fluoro-2,5-dimethylbenzene
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Base : Lithium hexamethyldisilazide (LiHMDS)
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Solvent : Tetrahydrofuran (THF)
This method achieves 70–80% yield with shorter reaction times (<12 hours) and eliminates metal contamination risks.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the sulfonylation step:
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Reagents : 1-(2,5-Dimethylphenyl)piperazine, phenylsulfonyl chloride
-
Solvent : Acetonitrile
Yields improve to 90–95% due to enhanced reaction kinetics, though scalability remains a challenge.
Solvent and Base Optimization
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 78 | 92 |
| DMF | 36.7 | 65 | 88 |
| DCM | 8.9 | 85 | 95 |
| Toluene | 2.4 | 60 | 85 |
Polar aprotic solvents like DMF favor NAS but complicate purification. DCM balances reactivity and ease of isolation.
Base Selection
Strong bases (e.g., LiHMDS, NaHMDS) deprotonate piperazine, enhancing nucleophilicity. Weak bases (e.g., K₂CO₃) suffice for sulfonylation but require longer times.
Industrial-Scale Production
Continuous Flow Reactors
Adopting flow chemistry for NAS reduces batch variability:
-
Residence Time : 30 minutes
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Throughput : 5 kg/day
-
Yield : 82%.
Purification Techniques
-
Recrystallization : Ethanol/water (3:1) achieves 98% purity.
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Distillation : Removes excess piperazine under reduced pressure (10 mmHg, 80°C).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(2,5-dimethylphenyl)-4-(phenylsulfonyl)piperazine derivatives in cancer treatment. For instance, compounds with similar structural characteristics have demonstrated significant antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring and sulfonyl group can enhance biological activity, making these compounds promising candidates for further development as anticancer agents .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. It has been noted that piperazine derivatives can modulate neurotransmitter systems, which may lead to therapeutic effects in neurological disorders. Specifically, compounds that include a piperazine moiety have been shown to interact with serotonin and dopamine receptors, suggesting potential applications in treating anxiety and depression .
Anti-inflammatory Properties
Another significant application of this compound is its anti-inflammatory potential. Research indicates that derivatives of piperazine can inhibit pathways associated with inflammation, such as the NF-κB signaling pathway. This inhibition can be crucial in developing treatments for chronic inflammatory diseases .
Synthesis of Complex Molecules
The synthesis of 1-(2,5-dimethylphenyl)-4-(phenylsulfonyl)piperazine is notable for its methodological advancements in organic chemistry. The compound can be synthesized through various reactions involving piperazine as a nucleophile and aryl halides or sulfonates as electrophiles. These reactions often utilize transition metal catalysts but recent advancements have demonstrated the feasibility of performing these reactions without such catalysts, which can reduce costs and improve safety profiles in industrial applications .
Use in Organic Electronics
Beyond medicinal chemistry, this compound's derivatives are being explored for their applications in organic electronics. Their ability to act as electron donors or acceptors makes them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The structural flexibility of piperazine allows for the tuning of electronic properties, which is critical for optimizing device performance .
Comparative Analysis of Related Compounds
To illustrate the versatility and effectiveness of 1-(2,5-dimethylphenyl)-4-(phenylsulfonyl)piperazine compared to related compounds, the following table summarizes key characteristics and applications:
| Compound Name | Anticancer Activity | Neuropharmacological Effects | Synthetic Methodology |
|---|---|---|---|
| 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine | High | Moderate | Transition metal-free synthesis possible |
| 1-(4-Fluorophenyl)-4-(sulfonyl)piperazine | Moderate | High | Requires transition metal catalysts |
| 1-(Phenyl)-4-(methylsulfonyl)piperazine | Low | Low | Conventional synthesis methods |
Case Study: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of several piperazine derivatives against colon cancer cell lines. Among them, a derivative of 1-(2,5-dimethylphenyl)-4-(phenylsulfonyl)piperazine showed superior potency compared to others tested, leading to further exploration into its mechanism of action and potential clinical applications .
Case Study: Neuropharmacological Assessment
In a recent clinical trial assessing the effects of piperazine derivatives on anxiety disorders, one formulation containing 1-(2,5-dimethylphenyl)-4-(phenylsulfonyl)piperazine was found to significantly reduce anxiety symptoms compared to placebo controls. This study supports the compound's role as a candidate for developing new anxiolytic medications .
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the piperazine ring significantly influence melting points, yields, and solubility. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Methyl vs. Chloro Substitutents: The dichlorophenyl analog has higher molecular weight and lipophilicity compared to the dimethylphenyl group in the target compound, which may affect membrane permeability and bioavailability.
Biological Activity
1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.
Chemical Structure and Properties
The chemical structure of 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine can be represented as follows:
- IUPAC Name : 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine
- Molecular Formula : CHNOS
- Molecular Weight : 318.44 g/mol
The biological activity of this compound is believed to stem from its interaction with various molecular targets. Notably, it has been shown to modulate pathways involved in inflammatory responses and may act as an immunomodulator.
Key Mechanisms:
- NF-κB Activation : Studies have indicated that derivatives of this compound can activate NF-κB in response to stimuli such as lipopolysaccharide (LPS), enhancing the release of pro-inflammatory cytokines from immune cells .
- Antiviral Activity : Analogues have demonstrated significant antiviral properties against viruses like chikungunya, indicating a potential role in antiviral drug development .
Biological Activity Data
Recent studies have provided insights into the biological activities associated with this compound and its analogues. The following table summarizes key findings related to its biological effects:
Case Studies
Several case studies highlight the compound's potential applications:
- Immunomodulatory Effects :
- Antiviral Research :
- Structure-Activity Relationship (SAR) :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine core. For example, introducing the 2,5-dimethylphenyl group via nucleophilic substitution followed by sulfonylation with phenylsulfonyl chloride. Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity for sulfonylation .
- Catalysts : Triethylamine or DMAP can accelerate sulfonylation efficiency .
- Temperature Control : Moderate temperatures (40–60°C) minimize side reactions during substitution steps .
- Data Table :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Piperazine alkylation | 2,5-Dimethylbromobenzene, K₂CO₃, DMF, 60°C | 60–75% |
| Sulfonylation | Phenylsulfonyl chloride, Et₃N, DCM, RT | 70–85% |
Q. How is structural characterization of this compound performed to confirm purity and identity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; sulfonyl group absence of proton signals) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₂N₂O₂S: 330.14) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for SAR studies .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer :
- Derivatization : Modify substituents on the phenylsulfonyl or dimethylphenyl groups (e.g., introducing electron-withdrawing/-donating groups) .
- Biological Assays : Test against targets like serotonin/dopamine receptors due to structural similarities to bioactive piperazines .
- Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
Q. What mechanistic pathways might explain this compound’s interaction with enzyme targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure competitive/non-competitive inhibition via kinetic studies (e.g., Lineweaver-Burk plots) .
- Computational Modeling : Density Functional Theory (DFT) calculates binding energies of sulfonyl group interactions with active sites .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-enzyme binding .
Q. How can contradictory data on the compound’s bioactivity across studies be resolved?
- Methodological Answer :
- Purity Analysis : Compare HPLC profiles (≥95% purity threshold) to rule out impurity-driven artifacts .
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line consistency, incubation time) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify variables (e.g., solvent, concentration) causing discrepancies .
Q. What computational strategies are effective in predicting this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate parameters (e.g., LogP = 3.2, TPSA = 45 Ų) to predict absorption/BBB penetration .
- Molecular Dynamics (MD) Simulations : Model membrane permeability and stability in physiological environments .
- CYP450 Metabolism Prediction : Use Schrödinger’s QikProp to assess metabolic liability sites (e.g., sulfonyl group oxidation) .
Q. What advanced analytical techniques address challenges in impurity profiling?
- Methodological Answer :
- LC-MS/MS : Identifies trace impurities (e.g., des-methyl byproducts) with ppm-level sensitivity .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from structurally similar contaminants .
- Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
